molecular formula C10H13NO3 B127817 [(2R,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate CAS No. 148217-23-6

[(2R,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate

Cat. No.: B127817
CAS No.: 148217-23-6
M. Wt: 195.21 g/mol
InChI Key: FCQIYUSARYMMDQ-QEYWKRMJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate-)] is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a furan ring, a nitrile group, and an acetyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate-)] typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

[(2R,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate-)] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The acetyloxy group can be substituted with other groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

[(2R,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate-)] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism by which [(2R,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate-)] exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, activation of receptors, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Methano-2H-cyclopenta[b]furan-7-carboxylic acid, hexahydro-6-[acetyl]oxy]-2-oxo-, methyl ester
  • 3,5-Methano-2H-cyclopenta[b]furan-7-carboxylic acid, hexahydro-6-[2-[2-methyl-1-oxo-2-propen-1-yl]oxy]acetyl]oxy]-2-oxo-, 1-ethylcyclopentyl ester

Uniqueness

Compared to similar compounds, [(2R,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate-)] stands out due to its specific combination of functional groups and stereochemistry, which can impart unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

148217-23-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

[(2R,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate

InChI

InChI=1S/C10H13NO3/c1-6(12)13-8-2-7-3-9(5-11)14-10(7)4-8/h7-10H,2-4H2,1H3/t7-,8-,9+,10-/m0/s1

InChI Key

FCQIYUSARYMMDQ-QEYWKRMJSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2C[C@@H](O[C@H]2C1)C#N

SMILES

CC(=O)OC1CC2CC(OC2C1)C#N

Canonical SMILES

CC(=O)OC1CC2CC(OC2C1)C#N

Synonyms

2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha-)]-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.